Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
Brand Name: Vulcanchem
CAS No.: 898777-63-4
VCID: VC2303377
InChI: InChI=1S/C15H19NO5/c1-2-21-15(18)7-5-3-4-6-14(17)12-8-10-13(11-9-12)16(19)20/h8-11H,2-7H2,1H3
SMILES: CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C15H19NO5
Molecular Weight: 293.31 g/mol

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate

CAS No.: 898777-63-4

Cat. No.: VC2303377

Molecular Formula: C15H19NO5

Molecular Weight: 293.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate - 898777-63-4

Specification

CAS No. 898777-63-4
Molecular Formula C15H19NO5
Molecular Weight 293.31 g/mol
IUPAC Name ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
Standard InChI InChI=1S/C15H19NO5/c1-2-21-15(18)7-5-3-4-6-14(17)12-8-10-13(11-9-12)16(19)20/h8-11H,2-7H2,1H3
Standard InChI Key GRNCETBIEJELOA-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Properties and Structure

Molecular Identity

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate features a nitrophenyl group attached to a carbonyl functionality, which is connected to a heptanoate chain terminating in an ethyl ester. This arrangement of functional groups confers unique reactivity patterns that make it valuable in synthetic chemistry.

PropertyValue
Molecular FormulaC15H19NO5
Molecular Weight293.31 g/mol
IUPAC Nameethyl 7-(4-nitrophenyl)-7-oxoheptanoate
CAS Number898777-63-4

Physical Properties

The physical characteristics of ethyl 7-(4-nitrophenyl)-7-oxoheptanoate influence its handling, storage, and application in laboratory settings. Understanding these properties is essential for researchers working with this compound .

Physical PropertyValue
Physical StateNot specified in literature
Density1.164 g/cm³
Boiling Point418.8°C at 760 mmHg
Refractive Index1.523
Flash Point166.4°C
Vapor Pressure3.19×10⁻⁷ mmHg at 25°C

Structural Representation

The compound's structure can be represented through various chemical notations that facilitate its identification in chemical databases and literature :

Structural NotationRepresentation
InChIInChI=1S/C15H19NO5/c1-2-21-15(18)7-5-3-4-6-14(17)12-8-10-13(11-9-12)16(19)20/h8-11H,2-7H2,1H3
SMILESO=C(OCC)CCCCCC(C1=CC=C(N+=O)C=C1)=O

Synthesis Methods

Laboratory Synthesis

The primary method for synthesizing ethyl 7-(4-nitrophenyl)-7-oxoheptanoate involves the esterification of 7-(4-nitrophenyl)-7-oxoheptanoic acid with ethanol. This reaction typically employs sulfuric acid as a catalyst in laboratory settings. The reaction proceeds under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production

For industrial-scale production, continuous flow reactors may be utilized to enhance efficiency and scalability. These systems allow for better control of reaction parameters such as temperature, pressure, and residence time, resulting in improved yields and product consistency.

Purification Techniques

After synthesis, ethyl 7-(4-nitrophenyl)-7-oxoheptanoate requires purification to remove byproducts and unreacted starting materials. The purification process typically involves:

  • Extraction with organic solvents

  • Drying over anhydrous sodium sulfate

  • Concentration under vacuum

  • Purification by column chromatography

Column chromatography using silica gel with appropriate solvent systems (such as ethyl acetate/hexane mixtures) has been documented as an effective purification method .

Analytical Characterization

Spectroscopic Analysis

Various analytical techniques can be employed to confirm the structure and purity of ethyl 7-(4-nitrophenyl)-7-oxoheptanoate. These methods provide valuable data for structural elucidation and quality control.

Mass Spectrometry

Mass spectrometry can confirm the molecular weight of the compound and provide fragmentation patterns that are characteristic of its structure.

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • Ester carbonyl stretching (~1735 cm⁻¹)

  • Ketone carbonyl stretching (~1680 cm⁻¹)

  • Nitro group stretching (~1530 and ~1350 cm⁻¹)

  • C-O stretching of the ester (~1200 cm⁻¹)

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to assess the purity of ethyl 7-(4-nitrophenyl)-7-oxoheptanoate and monitor reaction progress during its synthesis.

Applications in Organic Synthesis

Synthetic Utility

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate serves as a valuable intermediate in organic synthesis due to its multiple functional groups that can undergo various transformations:

  • The ester group can participate in transesterification, hydrolysis, or reduction reactions

  • The ketone functionality can undergo nucleophilic addition, reduction, or condensation reactions

  • The nitro group can be reduced to an amino group, providing access to aniline derivatives

ClassificationDetails
GHS ClassificationSkin irritation (Category 2)
Eye irritation (Category 2A)
Specific target organ toxicity - single exposure (Category 3, Respiratory system)
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

First Aid Measures

In case of exposure to ethyl 7-(4-nitrophenyl)-7-oxoheptanoate, the following first aid measures are recommended :

Exposure RouteFirst Aid Procedure
InhalationMove to fresh air; if not breathing, give artificial respiration; if breathing is difficult, give oxygen; seek medical attention
Skin ContactImmediately flush with running water for at least 15 minutes while removing contaminated clothing; wash clothing before reuse; seek medical attention immediately
Eye ContactImmediately flush open eyes with running water for at least 15 minutes; seek medical attention immediately
IngestionDo NOT induce vomiting without medical advice; rinse mouth with water; never administer anything by mouth to an unconscious person; seek medical attention immediately

Comparison with Structural Analogs

Structural Variations

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate belongs to a family of structurally related compounds that differ in the aromatic substitution pattern or the length of the aliphatic chain. Comparing these analogs provides insights into structure-property relationships .

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate898777-63-4C15H19NO5293.31Reference compound
Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate898777-55-4C15H19NO5293.32Nitro group at meta position
Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate122115-54-2C16H22O3278.34Methoxy instead of nitro group
Ethyl 7-(4-methylphenyl)-7-oxoheptanoate122115-49-5C16H22O3262.34Methyl instead of nitro group
Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate898758-95-7C16H21NO6323.34Both methoxy and nitro groups
Ethyl 7-(4-biphenyl)-7-oxoheptanoate147862-41-7C21H24O3324.4Biphenyl instead of nitrophenyl

Effect of Structural Variations on Properties

The substitution pattern on the aromatic ring significantly influences the compound's physical, chemical, and potentially biological properties. For instance:

  • Electronic Effects: The nitro group in ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is strongly electron-withdrawing, affecting the reactivity of the carbonyl group

  • Polarity: Compounds with nitro groups exhibit higher polarity than those with alkyl or methoxy substituents

  • Reactivity: The position of the nitro group (para vs. meta) can affect the reactivity of the compound in various chemical transformations

SupplierProduct NumberPurityPackage SizePrice (as of 2021-12-16)
Matrix Scientific11144397%1g$385
Matrix Scientific11144397%2g$614
Rieke Metals7638e97%2g$618
Key OrganicsMS-21373>95%1g£468.00
Key OrganicsMS-21373>95%5g£1,715.00

It is important to note that prices and availability may vary over time, and researchers should consult current catalogs or contact suppliers directly for the most up-to-date information.

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